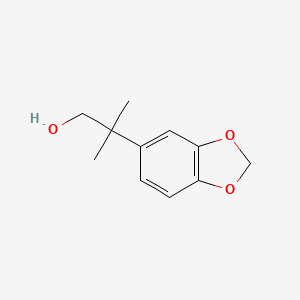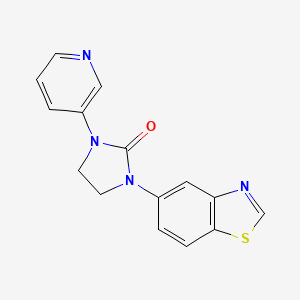
1-Benzothiazol-5-yl-3-pyridin-3-ylimidazolidin-2-one
Descripción general
Descripción
1-Benzothiazol-5-yl-3-pyridin-3-ylimidazolidin-2-one is a heterocyclic compound that combines the structural features of benzothiazole, pyridine, and imidazolidinone. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug development.
Métodos De Preparación
The synthesis of 1-Benzothiazol-5-yl-3-pyridin-3-ylimidazolidin-2-one can be achieved through various synthetic routes. Common methods include:
Diazo-coupling: This involves the reaction of a diazonium salt with a coupling component to form the desired product.
Knoevenagel condensation: This reaction involves the condensation of an aldehyde or ketone with a compound containing an active methylene group.
Biginelli reaction: A multi-component reaction that involves the condensation of an aldehyde, a β-keto ester, and urea.
Microwave irradiation: This technique accelerates the reaction process and can be used for the synthesis of benzothiazole derivatives.
One-pot multicomponent reactions: These reactions involve the simultaneous combination of multiple reactants in a single reaction vessel to form the desired product.
Análisis De Reacciones Químicas
1-Benzothiazol-5-yl-3-pyridin-3-ylimidazolidin-2-one undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogens and nucleophiles.
Condensation: This reaction involves the combination of two molecules with the elimination of a small molecule, such as water or ammonia.
Aplicaciones Científicas De Investigación
1-Benzothiazol-5-yl-3-pyridin-3-ylimidazolidin-2-one has a wide range of scientific research applications, including:
Mecanismo De Acción
The mechanism of action of 1-Benzothiazol-5-yl-3-pyridin-3-ylimidazolidin-2-one involves its interaction with specific molecular targets and pathways. It is believed to inhibit the activity of certain enzymes by binding to their active sites, thereby preventing the enzymes from catalyzing their respective reactions . This inhibition can lead to the disruption of essential biological processes, making the compound a potential therapeutic agent.
Comparación Con Compuestos Similares
1-Benzothiazol-5-yl-3-pyridin-3-ylimidazolidin-2-one can be compared with other similar compounds, such as:
Benzothiazole derivatives: These compounds share the benzothiazole moiety and have similar biological activities.
Pyridine derivatives: These compounds contain the pyridine ring and are known for their antimicrobial and anti-inflammatory properties.
Imidazolidinone derivatives: These compounds contain the imidazolidinone ring and are used in the development of pharmaceuticals.
The uniqueness of this compound lies in its combination of these three structural features, which can result in enhanced biological activity and potential therapeutic applications.
Propiedades
Fórmula molecular |
C15H12N4OS |
|---|---|
Peso molecular |
296.3 g/mol |
Nombre IUPAC |
1-(1,3-benzothiazol-5-yl)-3-pyridin-3-ylimidazolidin-2-one |
InChI |
InChI=1S/C15H12N4OS/c20-15-18(6-7-19(15)12-2-1-5-16-9-12)11-3-4-14-13(8-11)17-10-21-14/h1-5,8-10H,6-7H2 |
Clave InChI |
QAUQTQYMZJFHKG-UHFFFAOYSA-N |
SMILES canónico |
C1CN(C(=O)N1C2=CC3=C(C=C2)SC=N3)C4=CN=CC=C4 |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details








Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
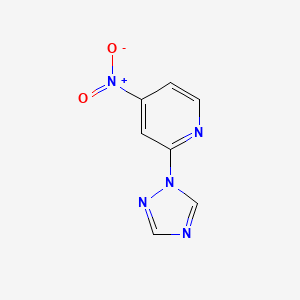
![tert-butyl N-[1-(2-chloroanilino)-2-methylpropan-2-yl]carbamate](/img/structure/B8718772.png)
![3-(Cyclohexylamino)-2-(2,4-dimethoxyphenyl)-1H-pyrazolo[1,5-A]imidazole-7-carbonitrile](/img/structure/B8718775.png)
![N''-[4-(Hydroxymethyl)-1,3-thiazol-2-yl]guanidine](/img/structure/B8718781.png)
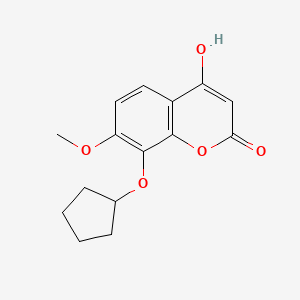

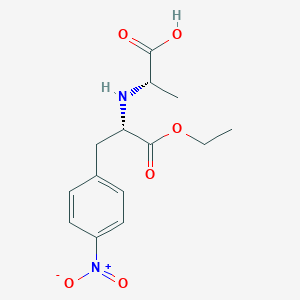
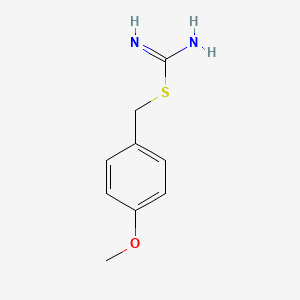

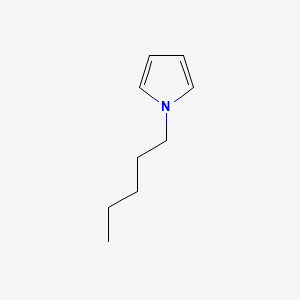


![4-(1-ETHYL-1,7-DIAZASPIRO[4.4]NONAN-7-YL)-2-ISOPROPOXYANILINE](/img/structure/B8718836.png)
